2-Bromo-1-(3,4-dihydroxyphenyl)ethanone
Overview
Description
2-Bromo-1-(3,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO3 It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions
Preparation Methods
The synthesis of 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone typically involves the bromination of 3,4-dihydroxyacetophenone. One common method includes the reaction of 3,4-dihydroxyacetophenone with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
2-Bromo-1-(3,4-dihydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenyl ethanones and their derivatives .
Scientific Research Applications
2-Bromo-1-(3,4-dihydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-1-(3,4-dihydroxyphenyl)ethanone can be compared with other similar compounds, such as:
- 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of bromine and hydroxyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-1-(3,4-dihydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULYGWRDONPKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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